molecular formula C9H9ClN2O2 B2878447 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2375271-46-6

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

Cat. No.: B2878447
CAS No.: 2375271-46-6
M. Wt: 212.63
InChI Key: PXGGUJLMRCVXAF-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown promise as an antituberculosis agent, particularly against multidrug-resistant and extensively drug-resistant tuberculosis (MDR-TB and XDR-TB).

  • Biology: Research has explored its role in biological systems, including its potential as a therapeutic agent for various diseases.

  • Industry: The compound's unique chemical properties make it valuable in the development of new pharmaceuticals and other chemical products.

Comparison with Similar Compounds

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is compared with other similar compounds, such as 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride and 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride. The uniqueness of this compound lies in its specific chemical properties and biological activities.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-5-10-8-7(9(12)13)3-2-4-11(6)8;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGGUJLMRCVXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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